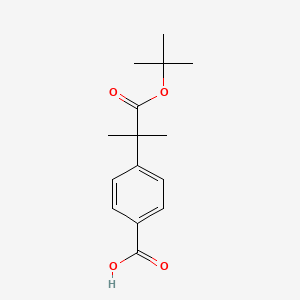

4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid

Description

4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid is a structurally complex benzoic acid derivative featuring a tert-butoxy-protected ketone group and a methyl-substituted propanoyl moiety at the para position of the aromatic ring. The tert-butoxy group enhances steric bulk and lipophilicity, which may improve membrane permeability and metabolic stability. The benzoic acid moiety contributes acidity (pKa ~4.2), enabling ionization under physiological conditions, a trait critical for solubility and target binding in drug design .

Properties

IUPAC Name |

4-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-14(2,3)19-13(18)15(4,5)11-8-6-10(7-9-11)12(16)17/h6-9H,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWFWIJVFABQCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138157-80-7 | |

| Record name | 4-[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the esterification of benzoic acid derivatives with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes. The direct introduction of the tert-butoxycarbonyl group into various organic compounds can be achieved using these microreactors, resulting in higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

Industry: The compound is employed in the manufacture of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to release tert-butanol and a carboxylic acid derivative. This hydrolysis reaction is catalyzed by acids or bases and can occur under mild conditions. The resulting carboxylic acid derivative can then participate in further chemical reactions, such as esterification or amidation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares functional and structural motifs with several pyrrolidine-based intermediates listed by PharmaBlock Sciences (). Below is a detailed analysis:

Structural Features and Functional Group Analysis

- Aromatic vs. Heterocyclic Cores: The target compound’s benzoic acid core contrasts with the pyrrolidine rings in PBXA3202 and PB05712.

- Boc Protection : The tert-butoxycarbonyl (Boc) group in PBXA3202 and PB05712 parallels the tert-butoxy group in the target compound. Boc is widely used to protect amines during synthesis, while the tert-butoxy ester here likely stabilizes the ketone moiety against nucleophilic attack .

- Substituent Effects :

- Trifluoromethyl (PBXA3202) : Introduces strong electron-withdrawing effects, enhancing metabolic stability and binding affinity in hydrophobic pockets.

- Methyl (Target, PB05712) : Modest steric hindrance and lipophilicity, balancing solubility and permeability.

- Benzyl/Ethyl (PB08398) : Esters (e.g., COOEt) improve cell permeability but require hydrolysis in vivo for activation .

Physicochemical and Pharmacokinetic Implications

- Acidity : The benzoic acid group (pKa ~4.2) in the target compound ionizes at intestinal pH, enhancing aqueous solubility. In contrast, pyrrolidine carboxylic acids (e.g., PBXA3202) exhibit higher pKa (~3.5–4.5), influencing salt formation and bioavailability .

- Lipophilicity : The tert-butoxy and trifluoromethyl groups increase logP values, favoring blood-brain barrier penetration (e.g., for CNS targets). PB08398’s benzyl/ethyl esters further elevate lipophilicity, making them suitable for prodrug strategies .

Biological Activity

4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid (CAS Number: 2138157-80-7) is an organic compound characterized by a central benzene ring with a carboxylic acid group at the para position, and a tert-butoxy group attached to a chiral alpha carbon. This unique structure suggests potential biological activities, particularly in pharmaceutical and material science applications. Despite limited direct studies on this specific compound, insights can be drawn from its structural analogs and related benzoic acid derivatives.

The molecular formula of 4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid is , with a molecular weight of approximately 264.32 g/mol. The presence of the bulky tert-butoxy group may influence its biological interactions and solubility, which are critical for its pharmacological effects.

Biological Activity Overview

Research into benzoic acid derivatives has revealed various biological activities, including:

- Antioxidant Properties : Many benzoic acid derivatives exhibit significant antioxidant activity, which can protect cells from oxidative stress.

- Antimicrobial Effects : Some compounds in this class have demonstrated antibacterial and antifungal properties.

- Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes such as tyrosinase, which is relevant in skin pigmentation disorders and other conditions.

1. Enzyme Activity Modulation

A study highlighted the effects of benzoic acid derivatives on protein degradation systems in human fibroblasts. It was found that these compounds could enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). Specifically, compounds similar to 4-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid were noted for their ability to activate cathepsins B and L, which are crucial for protein degradation and cellular homeostasis .

2. Cytotoxicity Assessments

In vitro studies evaluating the cytotoxic effects of various benzoic acid derivatives indicated that many exhibit low toxicity levels across different cell lines. For instance, extracts containing similar compounds showed minimal cytotoxicity in Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, suggesting a favorable safety profile for further development .

3. Antioxidant Activity

Research has demonstrated that certain benzoic acid derivatives possess significant antioxidant properties. These compounds can scavenge free radicals effectively, which is vital in preventing cellular damage associated with aging and chronic diseases .

Comparative Analysis of Biological Activities

The biological activities of benzoic acid derivatives can often be attributed to their ability to interact with various biological targets:

- Hydrophobic Interactions : The bulky tert-butoxy group enhances hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.

- Functional Group Reactivity : The carboxylic acid moiety can participate in hydrogen bonding or ionic interactions, facilitating binding to target proteins or enzymes.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid?

The synthesis typically involves sequential functionalization of the benzoic acid core. Key steps include:

- Introduction of the tert-butoxy group : Achieved via nucleophilic substitution using tert-butanol under acidic catalysis (e.g., H₂SO₄) or Mitsunobu conditions (e.g., DIAD, PPh₃) .

- Formation of the 2-methyl-1-oxopropan-2-yl moiety : This may involve acylation with methyl acrylate derivatives followed by oxidation or coupling reactions using DCC/DMAP-mediated esterification .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

Q. What solvents and conditions are optimal for its dissolution in biological assays?

The compound exhibits limited aqueous solubility due to its hydrophobic tert-butyl group. Recommended approaches:

- Co-solvent systems : Use DMSO (≤1% v/v) or ethanol with phosphate buffers (pH 7.4) .

- Sonication : Enhance dispersion in aqueous media for cell-based studies.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) during synthesis be resolved?

Contradictions often arise from:

- Steric hindrance : The tert-butyl group may slow reaction kinetics, leading to incomplete acylation. Verify reaction completion via TLC or in-situ FTIR .

- Diastereomer formation : If chiral centers exist (e.g., asymmetric carbons in intermediates), use chiral HPLC or polarimetry to isolate enantiomers .

- Byproduct identification : LC-MS or 2D NMR (e.g., HSQC) can detect side products like hydrolyzed esters .

Q. What strategies improve yield in large-scale synthesis while minimizing waste?

Optimize:

- Catalyst selection : Switch from homogeneous (e.g., H₂SO₄) to heterogeneous catalysts (e.g., Amberlyst-15) for easier recovery .

- Flow chemistry : Continuous reactors enhance mixing and heat transfer for exothermic steps like tert-butylation .

- Solvent recycling : Recover tert-butanol via distillation for reuse in subsequent batches.

Q. How can computational modeling predict its interactions with biological targets (e.g., enzymes)?

- Docking studies : Use software like AutoDock Vina to model binding to active sites (e.g., cyclooxygenase-2) based on the benzoic acid core’s electrostatic profile .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

- QSAR analysis : Correlate substituent effects (e.g., tert-butyl vs. methyl groups) with inhibitory activity .

Q. What methodologies address low bioavailability in preclinical studies?

- Prodrug design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) for enhanced membrane permeability .

- Nanocarrier systems : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release, validated via in vitro dialysis .

Applications in Research

Q. How does the tert-butoxy group influence its reactivity in polymer chemistry?

The bulky tert-butyl moiety:

Q. What biological activities have been hypothesized for this compound?

Structural analogs suggest potential for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.